

Introduction to Bruton's Tyrosine Kinase (BTK)

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Compound of Interest

Compound Name: BTK-IN-3

Cat. No.: B601137

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Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2] It is a member of the Tec family of kinases and is essential for B-cell development, maturation, differentiation, and survival.[3][4][5] Beyond its role in B-cells, BTK is also expressed in other hematopoietic cells, including myeloid cells, and is involved in various signaling pathways that drive autoimmunity.[1] Dysregulation of BTK activity is implicated in B-cell malignancies and autoimmune diseases, making it a validated therapeutic target.[4][6]

BTK's structure includes several key domains: an N-terminal pleckstrin homology (PH) domain, a Tec homology (TH) domain, and Src homology 3 (SH3) and 2 (SH2) domains, followed by the C-terminal kinase domain.[3] Upon B-cell receptor activation, BTK is recruited to the cell membrane and subsequently phosphorylated, leading to the activation of downstream signaling pathways, including NF- κ B, which promotes B-cell proliferation and survival.[3][7]

Mechanism of Action of BTK Inhibitors

BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting the B-cell receptor signaling pathway.[2] This interference leads to a decrease in the uncontrolled proliferation of B-cells and can induce their death.[2] There are several classes of BTK inhibitors based on their mode of binding to the kinase:

- **Covalent Irreversible Inhibitors:** These inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form a permanent covalent bond with a cysteine residue (Cys481) in the active site of BTK.[6][8]

- Non-covalent (Reversible) Inhibitors: This class of inhibitors, including pirtobrutinib and fenebrutinib, binds reversibly to BTK.[3][6] They are designed to overcome resistance mechanisms associated with mutations at the Cys481 residue.[6]
- BTK Degraders (PROTACs): A newer class of therapeutics, proteolysis-targeting chimeras (PROTACs), are designed to induce the degradation of the BTK protein through the ubiquitin-proteasome system.[9][10]

Quantitative Pharmacology of Representative BTK Inhibitors

The following tables summarize key pharmacological data for several well-characterized BTK inhibitors. This data is essential for comparing the potency, selectivity, and cellular activity of different compounds.

Table 1: Biochemical Potency of Selected BTK Inhibitors

Inhibitor	Class	Target	IC ₅₀ (nM)
Ibrutinib	Covalent Irreversible	BTK	0.5 - 218
Acalabrutinib	Covalent Irreversible	BTK	3-5
Zanubrutinib	Covalent Irreversible	BTK	<1
Pirtobrutinib (LOXO-305)	Non-covalent Reversible	BTK	2.5
Fenebrutinib	Non-covalent Reversible	BTK	11

IC₅₀ (Half-maximal inhibitory concentration) values can vary depending on the specific assay conditions.[3]

Table 2: Kinase Selectivity of Selected BTK Inhibitors

Inhibitor	BTK IC ₅₀ (nM)	Off-Target Kinases with IC ₅₀ < 100 nM
Ibrutinib	0.5	EGFR, TEC, ITK, SRC family kinases
Acalabrutinib	3-5	Minimal off-target activity
Zanubrutinib	<1	TEC, EGFR, ITK
Pirtobrutinib	2.5	>300-fold selective for BTK over 98% of other kinases
Fenebrutinib	11	BMX (153-fold), FGR (168-fold), SRC (131-fold)

Selectivity is a critical parameter as off-target inhibition can lead to adverse effects.[\[3\]](#)[\[11\]](#)

Table 3: Cellular Activity of Selected BTK Inhibitors

Inhibitor	Cell Line	Assay	EC ₅₀ (nM)
Ibrutinib	TMD8 (ABC-DLBCL)	Proliferation	1-10
Acalabrutinib	TMD8 (ABC-DLBCL)	Proliferation	8-15
Pirtobrutinib	Various B-cell lines	BTK autophosphorylation	<10

EC₅₀ (Half-maximal effective concentration) reflects the potency of an inhibitor in a cellular context.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a drug candidate's pharmacological profile.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the concentration of an inhibitor required to inhibit the enzymatic activity of purified BTK by 50% (IC₅₀).

General Protocol:

- **Reagents:** Purified recombinant BTK enzyme, a suitable peptide substrate, ATP, and the test inhibitor at various concentrations.
- **Procedure:** a. The BTK enzyme is incubated with the test inhibitor for a predetermined period. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction is allowed to proceed for a specific time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified.
- **Detection Methods:** Common methods include radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo).
- **Data Analysis:** The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of a BTK inhibitor on the proliferation of cancer cell lines that are dependent on BTK signaling.

General Protocol:

- **Cell Lines:** B-cell malignancy cell lines such as TMD8 (Activated B-cell like Diffuse Large B-cell Lymphoma) or Mino (Mantle Cell Lymphoma) are commonly used.
- **Procedure:** a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of the BTK inhibitor. c. The plates are incubated for a period of 48 to 72 hours.
- **Measurement of Proliferation:** Cell viability is assessed using various methods, such as:
 - **MTT or MTS assay:** Measures the metabolic activity of viable cells.

- CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.[12]
- Data Analysis: The percentage of viable cells is plotted against the inhibitor concentration to determine the EC₅₀ value.

In Vivo Efficacy Studies

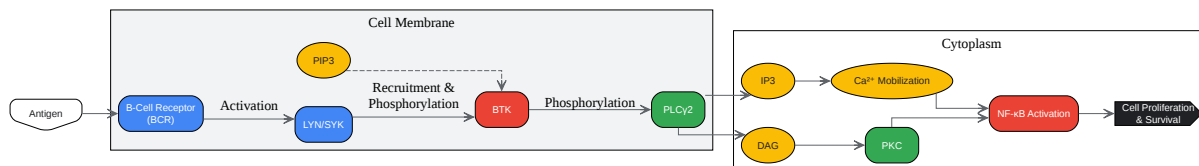
Objective: To evaluate the anti-tumor activity of a BTK inhibitor in a living organism.

General Protocol:

- Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.
- Tumor Xenografts: Human B-cell lymphoma cell lines are implanted subcutaneously or intravenously into the mice to establish tumors. Patient-derived xenograft (PDX) models can also be utilized for a more clinically relevant assessment.[12]
- Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The BTK inhibitor is administered orally or via another appropriate route at one or more dose levels.
- Efficacy Endpoints:
 - Tumor Growth Inhibition (TGI): Tumor volume is measured regularly throughout the study.
 - Survival: In systemic disease models, the overall survival of the animals is monitored.
- Pharmacodynamic (PD) Analysis: Tumor and/or blood samples can be collected to assess the level of BTK inhibition (e.g., by measuring the phosphorylation status of BTK or its downstream targets).

Visualizations

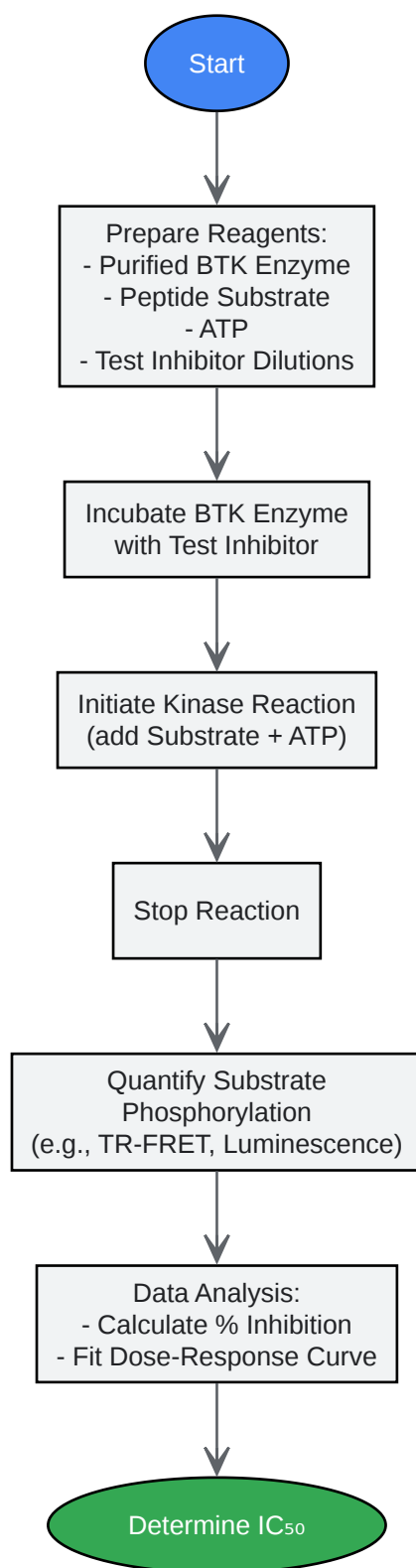
BTK Signaling Pathway



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Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

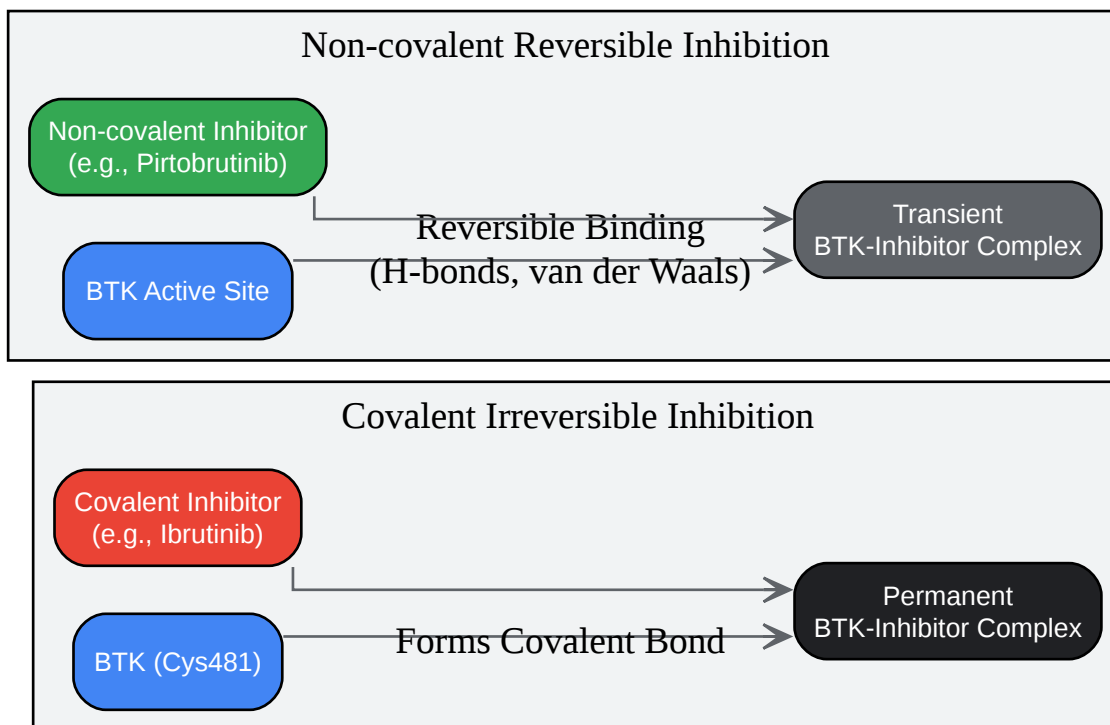
Experimental Workflow: Kinase Inhibition Assay



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Caption: General workflow for a biochemical kinase inhibition assay.

Mechanism of Action: Covalent vs. Non-covalent BTK Inhibition



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Caption: Comparison of covalent and non-covalent BTK inhibition mechanisms.

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